4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
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Overview
Description
4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecane is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the nitromethyl group and the tetramethyl substitutions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane can undergo various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitromethyl group may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4,4,11,11-tetramethyl-8-(nitrom
Properties
Molecular Formula |
C12H19NO7 |
---|---|
Molecular Weight |
289.28 g/mol |
IUPAC Name |
4,4,11,11-tetramethyl-8-(nitromethyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
InChI |
InChI=1S/C12H19NO7/c1-11(2)17-7-6(5-13(14)15)16-10-9(8(7)18-11)19-12(3,4)20-10/h6-10H,5H2,1-4H3 |
InChI Key |
QJFHJCOBVKZJKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(OC3C(C2O1)OC(O3)(C)C)C[N+](=O)[O-])C |
Origin of Product |
United States |
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